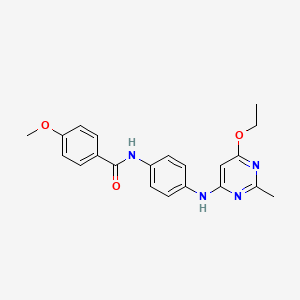

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide

Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with ethoxy and methyl groups, linked via an aniline moiety to a 4-methoxybenzamide group.

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-21(26)15-5-11-18(27-3)12-6-15/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJMJSBFYZLMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a pyrimidine moiety linked to an aniline derivative, which is further substituted with a methoxybenzamide group. This unique structure suggests potential interactions with various biological targets.

Molecular Formula and Weight

- Molecular Formula : C23H26N4O5

- Molecular Weight : 438.484 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of the Pyrimidine Ring : Starting from 2-methylpyrimidine, ethyl iodide is used to introduce the ethoxy group.

- Formation of the Amino Linkage : The intermediate is then reacted with an appropriate aniline derivative to form the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

| Compound | Target | Activity |

|---|---|---|

| Benzamide Derivatives | Dihydrofolate Reductase | Inhibition of cell growth |

| N-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl Compounds | RET Kinase | Moderate to high potency in inhibiting cell proliferation |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors, altering their function and disrupting cellular processes.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that similar pyrimidine-based compounds significantly reduced the viability of cancer cell lines, suggesting that this compound may possess comparable activity.

- In Vivo Studies : Animal models treated with benzamide derivatives showed reduced tumor growth rates, indicating potential for therapeutic use in oncology.

- Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds suggest favorable absorption and distribution characteristics, enhancing their viability as drug candidates.

Comparison with Similar Compounds

Pyrimidine-Based Derivatives

- N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide (CAS: 946234-11-3): Differs by the addition of two methoxy groups on the benzamide ring, increasing electron density and steric bulk. This may enhance binding affinity to hydrophobic pockets in target proteins compared to the single methoxy group in the parent compound .

- N-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-4-methoxybenzamide (6c): Replaces the pyrimidine core with a thienopyrimidine system and introduces a chlorine atom.

Benzamide Derivatives with Modified Linkers

- N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide (3d): Features a benzyloxy-substituted aniline linker and an aminothiazole group.

- N-[2-Amino-4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]-4-methoxybenzamide: Incorporates a tetrahydropyridazine ring, which introduces conformational flexibility and additional hydrogen-bond donors/acceptors. This structural variation is critical for modulating kinase selectivity .

Physicochemical Properties

Key Observations :

- The target compound’s lack of reported melting point and yield complicates direct comparisons. However, substituents like trimethoxy groups (in ) or hydrazide linkers (in ) significantly alter thermal stability and synthetic accessibility.

- Higher yields (e.g., 88% for 3d ) correlate with simpler synthetic routes, whereas complex substituents (e.g., hydrazides in 3t ) reduce yields due to multi-step reactions.

Cytotoxicity and Anticancer Potential

- Hydrazide Derivatives (3q–3u) :

Demonstrated IC50 values ranging from 8.2–12.4 µM against HT-29 (colon cancer) and MCF-7 (breast cancer) cells. The hydrazide moiety enhances apoptosis induction via intercalation or ROS generation . - Thienopyrimidine Analogs (6a–6j): Compound 6c (4-methoxybenzamide variant) showed moderate activity against tyrosine kinases, with IC50 < 10 µM. The thienopyrimidine core improves membrane permeability compared to pyrimidine-based compounds .

Enzymatic Interactions

- N-[2-Amino-4-(4-methyl-6-oxo-tetrahydropyridazin-3-yl)phenyl]-4-methoxybenzamide: Acts as a pimobendan-related compound, inhibiting phosphodiesterase III (PDE3) with high specificity. The tetrahydropyridazine ring is critical for binding to the enzyme’s catalytic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.